6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine
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Overview
Description
6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine typically involves the formation of the triazole ring followed by the introduction of the methoxy and propoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propoxy groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antimicrobial and antifungal activities.
1,2,3-Triazole: Used in click chemistry and drug development.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Uniqueness
6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and propoxy groups with the triazole ring makes it a versatile compound for various applications .
Biological Activity
6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Structure and Synthesis
This compound belongs to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. The structural formula can be represented as follows:
The synthesis typically involves the reaction of appropriate phenolic compounds with hydrazine derivatives, followed by cyclization to form the triazole ring.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. In vitro assays using human cancer cell lines showed that this compound inhibited cell proliferation effectively. For instance:
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. In particular, it has been tested against:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL |
These results indicate that this compound could be a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests neuroprotective properties as well. In models of oxidative stress-induced neurotoxicity, the compound demonstrated significant protective effects:
Treatment Concentration (µM) | Cell Viability (%) | Reference |
---|---|---|
1 | 80 | |
10 | 95 |
Mechanistically, it is suggested that the compound may inhibit oxidative stress markers and promote neurotrophic factor expression.
Case Studies
- Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner and induced apoptosis as confirmed by flow cytometry analysis.
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a notable reduction in infection severity after treatment with the compound compared to controls.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
6-methoxy-2-(4-propoxyphenyl)benzotriazol-5-amine |
InChI |
InChI=1S/C16H18N4O2/c1-3-8-22-12-6-4-11(5-7-12)20-18-14-9-13(17)16(21-2)10-15(14)19-20/h4-7,9-10H,3,8,17H2,1-2H3 |
InChI Key |
PYMWUDCVPCIVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)OC)N |
Origin of Product |
United States |
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